2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-11-6-7-15(20)13(8-11)18(24)21-17-14-9-25-10-16(14)22-23(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALDOGVLPLSYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to diverse biological activities.
Biological Activity
2,5-Dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound features a thieno[3,4-c]pyrazole core structure which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis. For instance, derivatives of thieno[3,4-c]pyrazole have shown inhibitory effects on MurB, MurC, and MurD enzymes in Staphylococcus aureus, indicating a potential mechanism for antibacterial activity .
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial properties of compounds related to thieno[3,4-c]pyrazole derivatives. For example:
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | Moderate |
| Compound B | MRSA | 64 | Moderate |
| Compound C | VRE | 128 | Low |
These results indicate that while some derivatives possess antimicrobial activity against gram-positive bacteria, their efficacy against gram-negative bacteria remains limited.
Cytotoxicity and Therapeutic Potential
In addition to antimicrobial activity, the compound has been evaluated for cytotoxic effects on cancer cell lines. Studies have shown that derivatives can induce apoptosis in specific cancer types by activating caspase pathways. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 25 | Apoptosis induction |
These findings suggest that the compound may have potential as an anticancer agent.
Case Study 1: Antibacterial Efficacy
In a controlled study involving various thieno[3,4-c]pyrazole derivatives, one compound demonstrated significant antibacterial activity against MRSA with an MIC value of 32 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Cancer Cell Line Testing
Another study evaluated the anticancer potential of this compound on breast cancer cell lines (MCF7). Results indicated that at a concentration of 20 µM, the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The provided evidence highlights analogues within the thieno[3,4-c]pyrazole family, which share the fused heterocyclic core but differ in substituents and functional groups. Below is a comparative analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
